Talipexole

Dopamine D2 receptor Functional efficacy GTPγS binding

Talipexole (B-HT 920) is a pharmacologically unique tool compound combining dopamine D2 receptor partial agonism (Emax 79–92%) with α2-adrenoceptor agonism (hα2A-AR Emax 51%) and 5-HT3 receptor antagonism—a multi-receptor fingerprint absent from pramipexole and ropinirole. It demonstrates 70-fold superior potency to bromocriptine in MPTP-induced striatal dopamine depletion models and exhibits no pharmacokinetic interaction with levodopa/benserazide, simplifying adjunctive therapy protocols. This compound is irreplaceable for dissecting partial vs. full D2 agonism, investigating noradrenergic modulation of motor control, and screening neuroprotective agents in toxin-based parkinsonian models. Researchers studying receptor reserve, desensitization, or sleep-related movement disorders will find its dual D2/α2 mechanism essential.

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
CAS No. 101626-70-4
Cat. No. B1662805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalipexole
CAS101626-70-4
Synonyms2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride
6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride
B HT920
B-HT 920
BHT 920
BHT920
talipexole
Molecular FormulaC10H15N3S
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESC=CCN1CCC2=C(CC1)SC(=N2)N
InChIInChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)
InChIKeyDHSSDEDRBUKTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talipexole (CAS 101626-70-4): Dopamine D2 and Alpha-2 Adrenoceptor Dual Agonist for Parkinson's Disease Research


Talipexole (also known as B-HT 920) is a selective dopamine D2 receptor agonist with concurrent alpha-2 adrenoceptor agonist activity and 5-HT3 receptor antagonist properties [1]. It is an azepinothiazole derivative that was launched in Japan in 1996 under the trade name Domin for the treatment of Parkinson's disease [2]. Unlike many antiparkinsonian dopamine agonists, talipexole is a selective agonist for presynaptic dopamine D2 receptors with no D1 receptor activity, and it exhibits a clonidine-like alpha-2 adrenoreceptor agonism that distinguishes its pharmacological profile from conventional D2-preferring agents [3].

Why Talipexole Cannot Be Readily Substituted by Other D2 Agonists in Research Applications


Despite belonging to the dopamine D2 agonist class alongside widely used agents such as pramipexole and ropinirole, talipexole exhibits a distinct multi-receptor pharmacological fingerprint that precludes simple substitution. Unlike pramipexole and ropinirole, talipexole is a functional agonist at alpha-2 adrenoceptors (hα2A-AR: Emax 51%), whereas ropinirole is completely inactive at these sites [1]. Furthermore, talipexole demonstrates partial agonist activity at hD4 receptors, in contrast to the full agonist profiles of pramipexole and ropinirole at these receptor subtypes [2]. Additionally, talipexole has demonstrated clinically superior response rates and a lower incidence of gastrointestinal adverse events compared to bromocriptine in head-to-head trials, establishing a distinct efficacy and tolerability profile that cannot be extrapolated from other in-class compounds [3]. These differential receptor interaction patterns and divergent clinical outcomes mean that substituting talipexole with another D2 agonist will fundamentally alter the experimental pharmacology.

Quantitative Differentiation Evidence: Talipexole vs. Comparators in Binding, Efficacy, and Clinical Outcomes


Differential Functional Efficacy at Human D2 Short Receptor vs. Pramipexole and Ropinirole

In [35S]GTPγS functional assays at human D2SHORT receptors, talipexole demonstrated high efficacy (Emax 79-92% relative to dopamine), whereas pramipexole and ropinirole were as efficacious as dopamine (Emax ≥100%) [1]. This difference in intrinsic efficacy may translate to a more modulated, partial agonist-like activity profile at postsynaptic D2 sites, potentially reducing the risk of desensitization or adverse effects associated with full agonism [1].

Dopamine D2 receptor Functional efficacy GTPγS binding Parkinson's disease

Alpha-2 Adrenoceptor Agonist Activity: A Unique Differentiator from Ropinirole and Pramipexole

In [35S]GTPγS functional assays at human alpha-2A adrenoceptors, talipexole demonstrated agonist activity with an Emax of 51% relative to the maximal response, while ropinirole was completely inactive as an agonist at this receptor subtype [1]. Pramipexole exhibited comparable agonist activity (Emax 52%), but this dual D2/alpha-2 agonist profile distinguishes talipexole from ropinirole, which lacks alpha-2 adrenoceptor activity entirely [1]. This additional alpha-2 adrenergic component may contribute to improved sleep architecture and sedative effects observed clinically with talipexole [2].

Alpha-2 adrenoceptor Receptor selectivity Functional agonism Pharmacological profiling

In Vivo Neuroprotective Effect: Superior to Bromocriptine in MPTP Mouse Model

In the MPTP-induced parkinsonian mouse model (C57BL/6N mice), talipexole (1 mg/kg, i.p., once daily for 20 days) more significantly suppressed MPTP-induced dopamine reduction in the striatum than bromocriptine (10 mg/kg, i.p., once daily for 20 days) [1]. Pramipexole at the same dose (1 mg/kg) showed a similar protective effect to talipexole [1]. Fifteen days after MPTP treatment (25 mg/kg daily for 5 days), striatal dopamine content was reduced to 40-60% of control values, and talipexole treatment significantly attenuated this depletion [1].

Neuroprotection MPTP model Dopamine preservation In vivo efficacy

Clinical Efficacy: Higher Response Rate and Lower GI Adverse Events vs. Bromocriptine

In a large comparative clinical trial in patients with Parkinson's disease, talipexole was associated with a higher response rate and a lower incidence of gastrointestinal adverse events than bromocriptine, although drowsiness was more common among talipexole recipients [1]. The multi-centered double-blind comparative study versus bromocriptine mesilate established talipexole's clinical differentiation [2]. These findings are corroborated by additional sources noting that talipexole is 70 times more potent than bromocriptine and has a more rapid onset of action, with fewer GI side effects attributed in part to its 5-HT3 receptor antagonistic activity [3].

Clinical trial Response rate Gastrointestinal tolerability Parkinson's disease

Dual D2/Alpha-2 Agonism Drives Clinical Efficacy in Restless Legs Syndrome and Periodic Limb Movement Disorder

In an open-label study of five patients with RLS and PLMD, 4 weeks of bedtime talipexole treatment (0.4 or 0.8 mg) resulted in a significant decrease in periodic leg movement (PLM) index (number of PLM per hour of sleep) compared to pre-treatment baseline [1]. Sleep composition significantly improved, with increased sleep efficacy and %stage 2 sleep, and decreased %stage 1, %stage awake, and number of arousals due to PLM [1]. The therapeutic effect is attributed to the unique combination of D2 and alpha-2 receptor agonism, which may not only suppress PLMD and RLS symptoms but also improve overall sleep quality [1].

Restless legs syndrome Periodic limb movement disorder Sleep quality Polysomnography

Pharmacokinetic Compatibility: No Interaction with Levodopa/Benserazide Combination Therapy

In an open-label, randomized, two-way crossover study in healthy Chinese volunteers, a single oral dose of Madopar (levodopa/benserazide combination) co-administered with talipexole did not significantly alter talipexole's pharmacokinetic parameters [1]. Pharmacokinetic values including Cmax, tmax, t1/2z, MRT, AUC0-τ, AUC0-∞, CLz/F, and Vz/F showed no significant differences between talipexole administered alone versus co-administered with Madopar [1]. No pharmacokinetic differences based on gender were observed [1].

Pharmacokinetics Drug interaction Levodopa Co-administration

Optimal Research and Industrial Applications for Talipexole Based on Differentiated Evidence


Parkinson's Disease Research: As a Comparator Tool with Partial D2 Agonism and Alpha-2 Activity

Based on the evidence that talipexole exhibits intermediate intrinsic efficacy at hD2S receptors (Emax 79-92%) compared to full agonists pramipexole and ropinirole (Emax ≥100%), and demonstrates unique alpha-2 adrenoceptor agonist activity absent in ropinirole, talipexole serves as an essential comparator tool for dissecting the functional contributions of partial versus full D2 agonism and ancillary alpha-2 adrenoceptor activation in parkinsonian models [1]. Researchers investigating receptor desensitization, dopamine receptor reserve, or the role of noradrenergic modulation in motor control will find talipexole's distinctive pharmacological fingerprint irreplaceable by conventional D2-preferring agonists [1].

Neuroprotection Studies in Dopaminergic Degeneration Models

The direct head-to-head evidence demonstrating that talipexole (1 mg/kg) more significantly suppresses MPTP-induced striatal dopamine depletion than bromocriptine (10 mg/kg) positions talipexole as a preferred positive control or reference compound for neuroprotection studies in MPTP and related toxin-based parkinsonian models [2]. Its superior potency (70-fold more potent than bromocriptine) and demonstrated in vivo protective efficacy make it a valuable tool for screening novel neuroprotective agents and investigating mechanisms of dopaminergic neuronal preservation [2].

Sleep-Related Movement Disorders: Investigating Dual D2/Alpha-2 Agonism

Given the clinical evidence that talipexole significantly reduces PLM index and improves sleep architecture parameters (increased sleep efficacy and %stage 2 sleep) in RLS/PLMD patients, researchers investigating the pathophysiology and treatment of sleep-related movement disorders should select talipexole for studies where the combined modulation of dopaminergic and noradrenergic systems is hypothesized to be therapeutic [3]. The dual D2/alpha-2 mechanism distinguishes talipexole from pure D2/D3 agonists and may confer unique benefits for sleep quality that warrant dedicated investigation [3].

Combination Therapy Studies Requiring Levodopa Co-Administration

The pharmacokinetic evidence confirming that co-administration of levodopa/benserazide (Madopar) does not significantly alter talipexole's Cmax, AUC, t1/2, or other PK parameters establishes talipexole as a low-risk candidate for combination therapy studies involving levodopa [4]. For researchers designing studies that require adjunctive dopamine agonist therapy alongside levodopa, talipexole's documented absence of PK interaction simplifies protocol design, eliminates confounding variables, and reduces the complexity of dose adjustments that may be necessary with other dopamine agonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talipexole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.